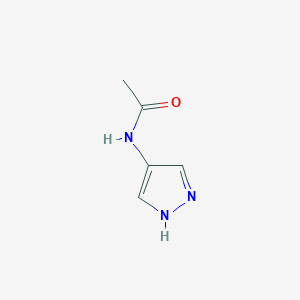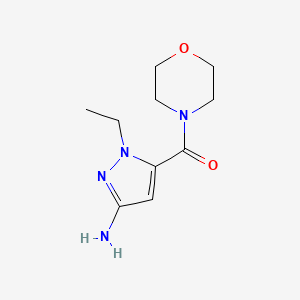
N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide” is a compound that contains an isoxazole ring and a naphthyl group. Isoxazoles are a type of heterocyclic aromatic organic compound that have significant importance in medicinal chemistry . The naphthyl group is a common moiety in various pharmaceuticals due to its planar structure and aromatic properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would be a solid at room temperature . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
The compound related to N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide, specifically [18F]FDDNP, has been utilized in Alzheimer's disease research for the non-invasive detection of neurofibrillary tangles and beta-amyloid plaques in living patients. This application is significant for early diagnosis and monitoring the progression of Alzheimer's, offering a pathway to better understanding and potentially treating this condition. The study demonstrated that [18F]FDDNP accumulates in areas dense with plaques and tangles, correlating with cognitive decline, showcasing its potential in clinical diagnostics (K. Shoghi-Jadid et al., 2002).
DNA Binding and Anticancer Activity
Benzimidazole derivatives, structurally related to this compound, have been synthesized and evaluated for their ability to bind DNA and exhibit cytotoxicity against various cancer cell lines. These compounds, through intercalative binding to DNA, show promise in the development of new chemotherapeutic agents due to their significant in vitro cytotoxic effects. The study highlights the potential of these compounds in cancer treatment, providing a foundation for further research in targeted cancer therapies (Anup Paul et al., 2015).
Catalysis in Organic Synthesis
Research into the application of this compound derivatives has extended into the field of organometallic catalysis. These compounds have been employed as ligands in the development of ruthenium catalysts for the ketone reduction process. This catalytic application is critical for the synthesis of alcohols, a fundamental transformation in organic chemistry and industrial processes, demonstrating the versatility and utility of these naphthamide derivatives in facilitating efficient and selective chemical reactions (S. Facchetti et al., 2016).
Antimicrobial and Antifungal Applications
Naphthamide derivatives have also been explored for their antimicrobial and antifungal properties. Studies have identified these compounds as potent agents against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial and antifungal treatments. This research underscores the broad-spectrum bioactivity of naphthamide derivatives, making them candidates for further pharmacological development to address resistant microbial infections (Y. Patel & K. H. Patel, 2017).
Solar Cell Technology
In the realm of materials science, naphthamide-related compounds have been investigated for their role in improving the efficiency and stability of perovskite solar cells. These materials function as electron transporting layers, enhancing the power conversion efficiency and durability of solar cells under harsh conditions. Such applications are pivotal in advancing solar technology, offering more sustainable and high-performing alternatives for energy generation (Su‐Kyo Jung et al., 2018).
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-11-14(21-19-12)9-10-18-17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIRGPARNQNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)
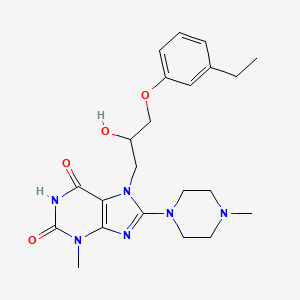

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2825840.png)
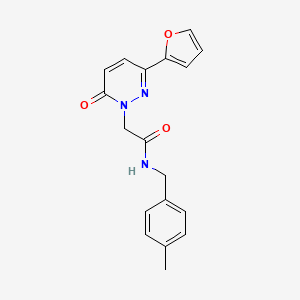
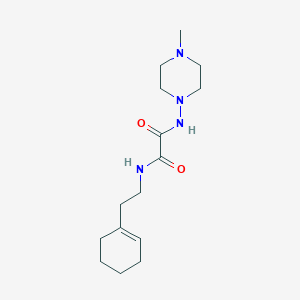
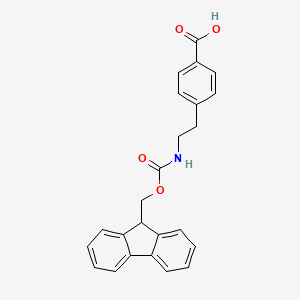

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)
![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

